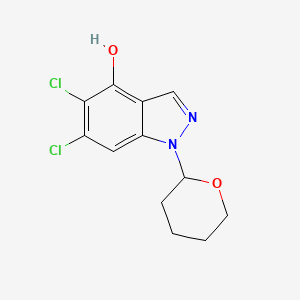
5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is an organic compound with the molecular formula C12H12Cl2N2O2 and a molecular weight of 287.14 g/mol . This compound is characterized by the presence of chlorine atoms and an indazole ring, making it a unique structure with potential pharmacological properties .
Méthodes De Préparation
The synthesis of 5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves organic synthesis reactions. The process may include the use of indazole derivatives and chlorinating agents to introduce the chlorine atoms into the structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency .
Analyse Des Réactions Chimiques
5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studying biochemical pathways.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
Similar compounds to 5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol include other indazole derivatives with chlorine atoms. These compounds may share similar chemical properties but differ in their biological activities and applications. The unique structure of this compound, particularly the presence of the tetrahydropyran group, distinguishes it from other related compounds .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H12Cl2N2O2 |
|---|---|
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
5,6-dichloro-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-8-5-9-7(12(17)11(8)14)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2 |
Clé InChI |
HNLVTJGCLWWBRV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


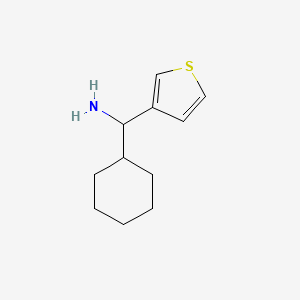
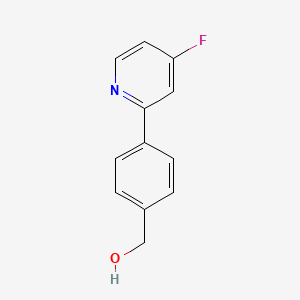
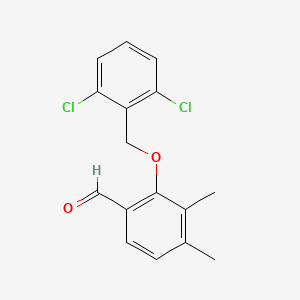
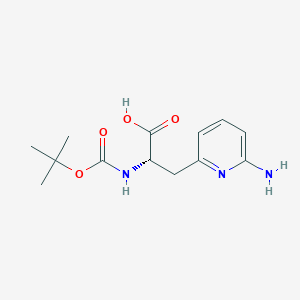
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12989169.png)
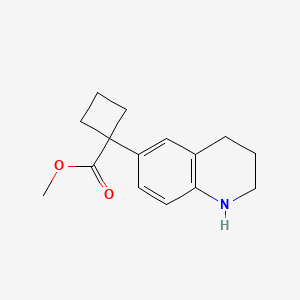

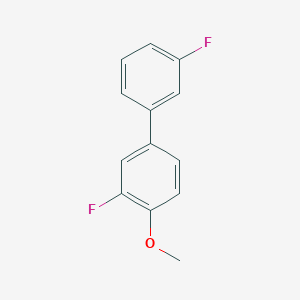
![7,7-bis(4-hexylphenyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12989194.png)
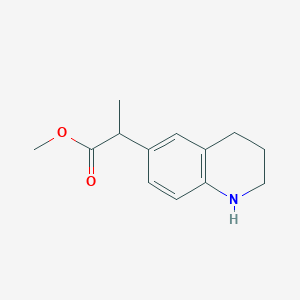

![N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12989216.png)
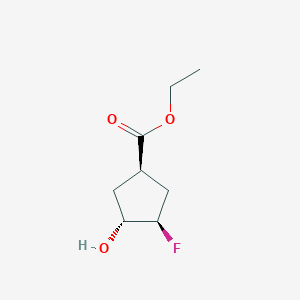
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)oxazole-4-carbonitrile](/img/structure/B12989223.png)
